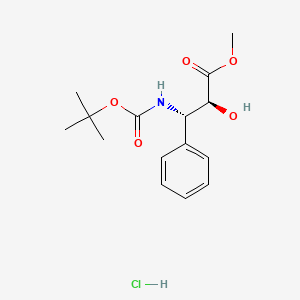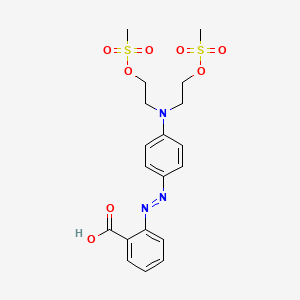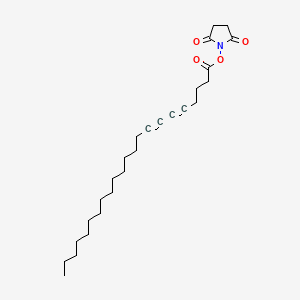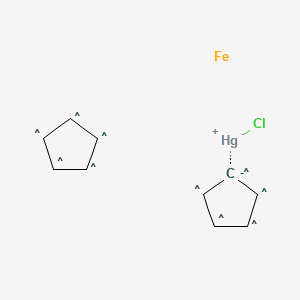
Sodium 3-methyl-4-nitrobenzen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-methyl-4-nitrobenzen-1-olate is an organic compound with the molecular formula C7H6NNaO3 It is a sodium salt derivative of 3-methyl-4-nitrophenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-methyl-4-nitrobenzen-1-olate typically involves the nitration of 3-methylphenol (m-cresol) followed by neutralization with sodium hydroxide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective formation of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow nitration processes, which offer better control over reaction conditions and product quality. The neutralization step is performed in large reactors with efficient mixing to ensure complete conversion of the nitro compound to its sodium salt form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products depending on the reaction conditions.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium dithionite.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The primary product is 3-methyl-4-aminobenzen-1-olate.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Sodium 3-methyl-4-nitrobenzen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 3-methyl-4-nitrobenzen-1-olate involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. Additionally, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
3-Methyl-4-nitrobenzoic acid: Shares the nitro and methyl groups but differs in the functional group attached to the aromatic ring.
4-Nitrophenol: Lacks the methyl group but has a similar nitro group attached to the aromatic ring.
3-Nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of the hydroxyl group.
Uniqueness: Sodium 3-methyl-4-nitrobenzen-1-olate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and methyl groups on the aromatic ring allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C7H6NNaO3 |
|---|---|
Peso molecular |
175.12 g/mol |
Nombre IUPAC |
sodium;3-methyl-4-nitrophenolate |
InChI |
InChI=1S/C7H7NO3.Na/c1-5-4-6(9)2-3-7(5)8(10)11;/h2-4,9H,1H3;/q;+1/p-1 |
Clave InChI |
DEQWBYKBSRNLCS-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1)[O-])[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)










![[6-[6-[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13833935.png)
![(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
